

# Usaramine N-oxide: A Technical Overview of its Physicochemical Properties

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## Compound of Interest

Compound Name: *Usaramine N-oxide*

Cat. No.: *B15584813*

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## Abstract

**Usaramine N-oxide**, a pyrrolizidine alkaloid, is a compound of interest due to its natural origin and potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Usaramine N-oxide**. This document is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. It includes a compilation of its physicochemical parameters, stability data, and a detailed analytical methodology. Visual diagrams are provided to illustrate a general experimental workflow and a relevant biological pathway. It is important to note that while this guide consolidates the currently available public information, specific experimental data such as melting point, boiling point, and detailed spectral analyses (UV, IR, NMR) are not extensively documented in publicly available literature.

## Physicochemical Properties

**Usaramine N-oxide** is a tertiary amine oxide and a diol, classified as a macrocyclic lactone and an olefinic compound.<sup>[1]</sup> It is functionally related to usaramine.<sup>[1]</sup> The following tables summarize the known physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of **Usaramine N-oxide**

Property	Value	Source
Chemical Formula	C <sub>18</sub> H <sub>25</sub> NO <sub>7</sub>	[2][3]
Molecular Weight	367.39 g/mol	[2][3]
CAS Number	117020-54-9	[2][3]
Appearance	White to off-white solid	[4]
Solubility	Soluble in chloroform, hot methanol, and water.	[5]
Predicted pKa	11.96 ± 0.40	[6]
Topological Polar Surface Area	111 Å <sup>2</sup>	[1]
Canonical SMILES	<chem>C/C=C/1\C--INVALID-LINK--OCC2=CC[N+]3([C@H]2--INVALID-LINK--OC1=O)[O-])(CO)O"&gt;C@HC</chem>	[6]
InChI Key	IDIMIWQPUHURPV-BEPQMMTDSA-N	[6]

## Stability

The stability of **Usaramine N-oxide** has been evaluated in biological matrices, which is critical for pharmacokinetic and toxicological studies.

Table 2: Stability of **Usaramine N-oxide** in Rat Plasma

Condition	Stability	Source
Room Temperature	Stable for 8 hours	[2]
Freeze-Thaw Cycles	Stable after three cycles	[2]
Long-term Storage	Stable at < -60°C for 2 weeks	[2]

## Experimental Protocols

A detailed experimental protocol for the quantification of **Usaramine N-oxide** in a biological matrix is provided below. This methodology is essential for researchers conducting pharmacokinetic and metabolic studies.

## Quantification of Usaramine N-oxide in Rat Plasma by LC-MS/MS[2]

This method describes the sensitive and robust quantification of **Usaramine N-oxide** using liquid chromatography-tandem mass spectrometry.

### Instrumentation:

- Liquid Chromatograph: ACQUITY UPLC system
- Mass Spectrometer: Equipped with an electrospray ionization (ESI) source
- Analytical Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7  $\mu$ m)

### Reagents:

- Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water
- Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9:1, v/v)
- Internal Standard (IS): Senecionine (SCN)

### Chromatographic Conditions:

- Column Temperature: 45°C
- Flow Rate: 0.5 mL/min
- Injection Volume: 1  $\mu$ L
- Gradient Elution:
  - 0-0.2 min: 10% B

- 0.2-1.0 min: 10% to 60% B
- 1.0-1.1 min: 60% to 95% B
- 1.1-1.5 min: Hold at 95% B
- 1.5-2.0 min: Re-equilibration at 10% B

#### Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Electrospray Voltage: 5500 V
- Source Temperature: 550°C
- Collision Activation Dissociation (CAD) Gas: 7 psi
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
  - **Usaramine N-oxide**: m/z 368.1 → 120.0 (Collision Energy: 42 eV)
  - Usaramine: m/z 352.1 → 120.0 (Collision Energy: 37 eV)
  - Senecionine (IS): m/z 336.1 → 120.1 (Collision Energy: 36 eV)
- Declustering Potential: 150 V for all analytes

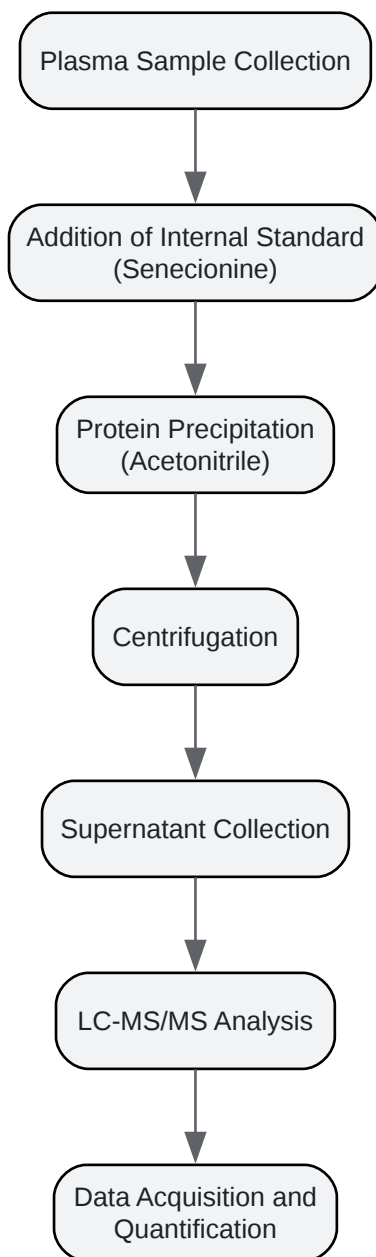
#### Sample Preparation:

- To a 10 µL aliquot of plasma sample, add 10 µL of the internal standard working solution (100 ng/mL Senecionine).
- Perform protein precipitation by adding an appropriate volume of acetonitrile.
- Vortex and centrifuge the samples.

- Inject the supernatant into the LC-MS/MS system.

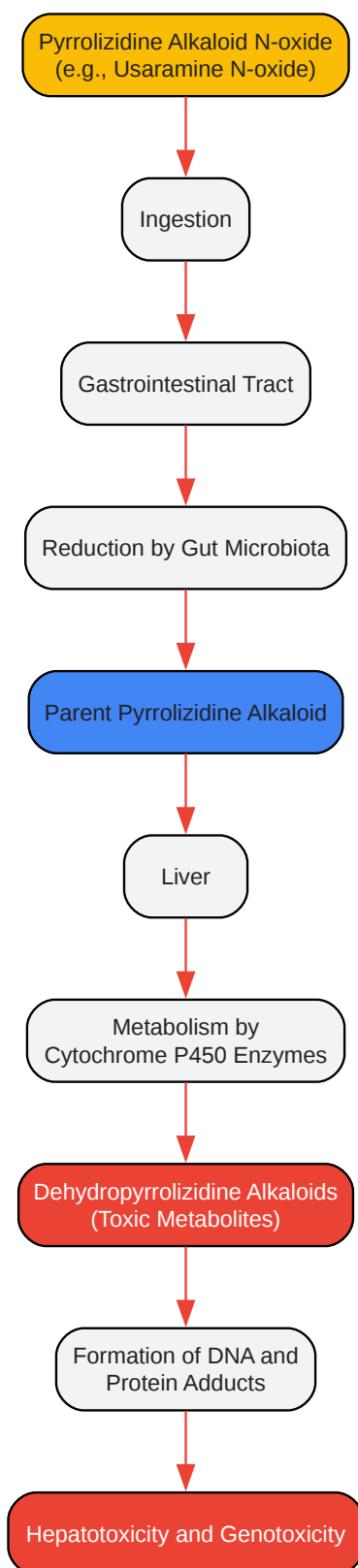
## Visualizations

The following diagrams illustrate a typical experimental workflow and a generalized biological pathway relevant to pyrrolizidine alkaloid N-oxides.



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Caption: Experimental workflow for the quantification of **Usaramine N-oxide** in plasma.



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Caption: Generalized metabolic activation pathway of pyrrolizidine alkaloid N-oxides leading to toxicity.[2]

## Biological Activity and Toxicity

**Usaramine N-oxide** is classified as a pyrrolizidine alkaloid (PA), a class of compounds known for their potential toxicity.[2] The toxicity of PA N-oxides is often exerted through their in vivo reduction to the corresponding parent PAs by gut microbiota, followed by metabolic activation in the liver.[2] Hepatic cytochrome P450 enzymes can convert the parent PAs into highly reactive dehydropyrrolizidine alkaloids, which are electrophilic and can form adducts with cellular macromolecules like DNA and proteins, leading to hepatotoxicity and genotoxicity.[2]

While specific signaling pathways for **Usaramine N-oxide** are not detailed in the literature, the general mechanism of action for toxic PAs involves this metabolic activation. The formation of the N-oxide is considered a detoxification pathway in the plant, but it can be a "Trojan horse" in mammals, as it is readily converted back to the toxic parent alkaloid.[2]

## Conclusion

**Usaramine N-oxide** is a naturally occurring pyrrolizidine alkaloid with defined physicochemical properties. The information presented in this guide, including its molecular characteristics, stability, and a validated analytical method, provides a valuable resource for the scientific community. However, the lack of publicly available, detailed experimental data, particularly spectroscopic information, highlights an area for future research. A deeper understanding of the complete physicochemical profile and specific biological mechanisms of **Usaramine N-oxide** will be crucial for any potential therapeutic or toxicological applications.

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